N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Overview
Description
Melatonin,2-Bromo, also known as N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a derivative of melatonin. Melatonin is a hormone primarily produced by the pineal gland in the brain, which regulates sleep-wake cycles. The addition of a bromine atom at the second position of the indole ring in melatonin enhances its binding affinity and potency as an agonist at melatonin receptors .
Mechanism of Action
Target of Action
2-Bromomelatonin, also known as N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, is a potent melatonin agonist . Its primary targets are the melatonin receptors, specifically the MT1 and MT2 receptors . These receptors are G protein-coupled receptors that mediate the effects of melatonin, a hormone involved in circadian rhythms and other physiological functions .
Mode of Action
2-Bromomelatonin interacts with its targets, the melatonin receptors, by binding to them. Tests performed in vitro with isolated melatonin receptors from rabbit parietal cortex demonstrated that the relative binding affinity of 2-bromomelatonin was about ten times higher than that of melatonin and close to that of 2-iodomelatonin . This high binding affinity allows 2-Bromomelatonin to effectively mimic the actions of melatonin, behaving as a potent agonist .
Biochemical Pathways
The biochemical pathways affected by 2-Bromomelatonin are those regulated by melatonin. Given its role as a melatonin agonist, 2-Bromomelatonin can influence the same physiological processes as melatonin, including the regulation of sleep-wake cycles, modulation of mood, and various other circadian rhythms .
Pharmacokinetics
It’s known that melatonin, to which 2-bromomelatonin is structurally similar, has poor and variable bioavailability due to extensive first-pass metabolism . Therefore, alternative administration routes, other than oral and intravenous formulations, may be required to optimize tissue delivery of 2-Bromomelatonin .
Result of Action
As a potent melatonin agonist, 2-Bromomelatonin exhibits similar effects to melatonin in physiological studies . It has shown enhanced activity in inhibiting the spontaneous firing activity of cortical neurons and, similarly to melatonin and 2-iodomelatonin, potentiated significantly the inhibitory effect of GABA . Moreover, 2-Bromomelatonin was also an extremely effective agonist in the tests performed in vivo in the Syrian hamster gonadal regression model .
Action Environment
The action of 2-Bromomelatonin, like that of melatonin, is influenced by environmental factors. For instance, the secretion of melatonin is controlled by the suprachiasmatic nucleus (SCN) in the hypothalamus and is suppressed by light and stimulated in a dark environment . Therefore, the action, efficacy, and stability of 2-Bromomelatonin may also be influenced by environmental light conditions.
Biochemical Analysis
Biochemical Properties
2-Bromomelatonin has shown to interact with melatonin receptors, demonstrating a relative binding affinity about ten times higher than that of melatonin . It behaves as a potent agonist in physiological studies, showing enhanced activity in inhibiting the spontaneous firing activity of cortical neurons .
Cellular Effects
In cellular processes, 2-Bromomelatonin has shown to have hypnotic and analgesic properties . In Sprague-Dawley rats, it caused a dose-dependent increase in the percent of rats displaying loss of both the righting reflex and the response to tail clamping . It was comparable to propofol in terms of its rapid onset and short duration of hypnosis .
Molecular Mechanism
The molecular mechanism of 2-Bromomelatonin involves its high affinity for melatonin receptors. It behaves as a potent agonist, showing enhanced activity in inhibiting the spontaneous firing activity of cortical neurons . It also potentiates significantly the inhibitory effect of GABA .
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Bromomelatonin has shown to have rapid onset and short duration of hypnosis, similar to propofol . Unlike propofol, the reduced nocifensive behavior persisted after the animals had regained their righting reflex .
Dosage Effects in Animal Models
In animal models, the effects of 2-Bromomelatonin vary with different dosages. It is approximately 6-10 times less potent than propofol depending on the end-point used . At high doses, it can exert hypnotic and antinocifensive effects similar to that observed with propofol .
Metabolic Pathways
Melatonin, the parent compound of 2-Bromomelatonin, is mainly metabolized by the liver enzyme CYP1A2 .
Transport and Distribution
Melatonin, the parent compound, is known to be transported into mitochondria .
Subcellular Localization
Melatonin, the parent compound, is known to be localized in mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Melatonin,2-Bromo involves the direct bromination of melatonin. The process typically uses N-bromosuccinimide (NBS) as the brominating agent in anhydrous acetic acid at room temperature under a nitrogen atmosphere. The reaction is followed by flash chromatography to purify the product .
Industrial Production Methods: While specific industrial production methods for Melatonin,2-Bromo are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.
Chemical Reactions Analysis
Types of Reactions: Melatonin,2-Bromo can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the indole ring.
Scientific Research Applications
Melatonin,2-Bromo has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study substitution reactions.
Biology: Investigated for its role in modulating biological rhythms and its enhanced binding affinity to melatonin receptors.
Medicine: Explored for its potential therapeutic effects in sleep disorders, neuroprotection, and as an antioxidant.
Industry: Potential applications in the development of pharmaceuticals targeting melatonin receptors
Comparison with Similar Compounds
Melatonin: The parent compound, which regulates sleep-wake cycles.
2-Iodomelatonin: Another halogenated derivative with similar enhanced binding affinity to melatonin receptors.
Bromobenzoylamide Derivatives: Compounds with bromine substitutions that exhibit anti-inflammatory and antioxidant properties
Uniqueness: Melatonin,2-Bromo is unique due to its specific bromine substitution at the second position of the indole ring, which significantly enhances its binding affinity and potency as a melatonin receptor agonist. This makes it a valuable compound for studying the physiological and pharmacological effects of melatonin derivatives .
Properties
IUPAC Name |
N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHLXIXCQDGUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162239 | |
Record name | 2-Bromomelatonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142959-59-9 | |
Record name | 2-Bromomelatonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142959599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromomelatonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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